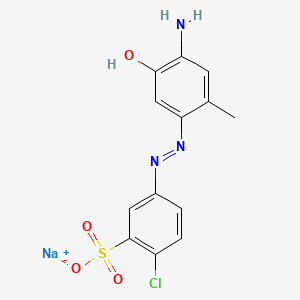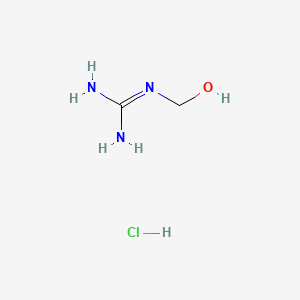
5,8,11,14,17,20-Hexaoxatetracosane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8,11,14,17,20-Hexaoxatetracosane is a chemical compound known for its unique structure and properties It belongs to the class of polyether compounds, which are characterized by multiple ether groups in their molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,8,11,14,17,20-Hexaoxatetracosane typically involves the reaction of ethylene oxide with a suitable initiator under controlled conditions. The process can be carried out in the presence of a catalyst to facilitate the polymerization of ethylene oxide, leading to the formation of the desired polyether compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through large-scale polymerization processes. These processes often utilize continuous reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
5,8,11,14,17,20-Hexaoxatetracosane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding polyether alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler polyether derivatives.
Substitution: The ether groups in the compound can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often require the presence of a suitable nucleophile and a catalyst to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield polyether alcohols or carboxylic acids, while reduction can produce simpler polyether derivatives.
Applications De Recherche Scientifique
5,8,11,14,17,20-Hexaoxatetracosane has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex polyether compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying biological membranes and their interactions.
Medicine: Research is ongoing to explore its potential as a drug delivery vehicle due to its ability to form stable complexes with various therapeutic agents.
Industry: It is utilized in the production of specialty polymers and as a surfactant in various industrial processes.
Mécanisme D'action
The mechanism by which 5,8,11,14,17,20-Hexaoxatetracosane exerts its effects is primarily related to its polyether structure. The multiple ether groups allow it to interact with various molecular targets, such as proteins and lipids, through hydrogen bonding and van der Waals forces. These interactions can influence the compound’s solubility, stability, and reactivity, making it a versatile tool in scientific research.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,8,11,14,17,20-Hexaoxaoctacosane: Another polyether compound with a similar structure but different chain length.
2,5,8,11,14,17,20-Heptaoxahenicosane: A related compound with an additional ether group.
Uniqueness
5,8,11,14,17,20-Hexaoxatetracosane stands out due to its specific chain length and the arrangement of ether groups, which confer unique properties and reactivity compared to other polyether compounds. Its ability to form stable complexes and its versatility in various chemical reactions make it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
51105-00-1 |
|---|---|
Formule moléculaire |
C18H38O6 |
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
1-[2-[2-[2-[2-(2-butoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]butane |
InChI |
InChI=1S/C18H38O6/c1-3-5-7-19-9-11-21-13-15-23-17-18-24-16-14-22-12-10-20-8-6-4-2/h3-18H2,1-2H3 |
Clé InChI |
XKSDUDXHYJJQDM-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCCOCCOCCOCCOCCOCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


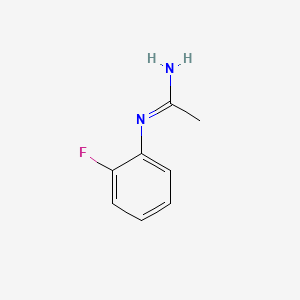
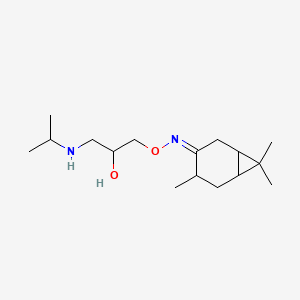
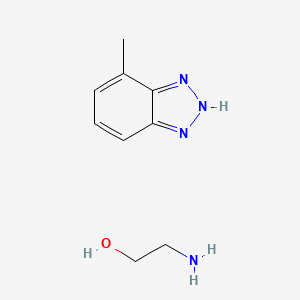

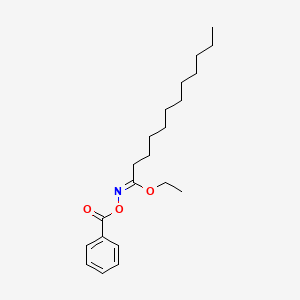

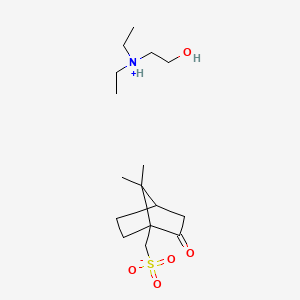

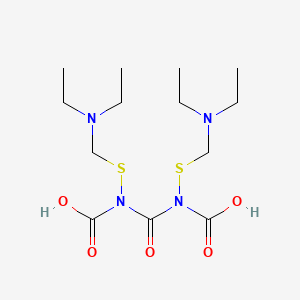
![2-[[(1,2-Benzisothiazol-3-yloxy)methyl]methylamino]ethanol](/img/structure/B12686968.png)
